molecular formula C19H22FN5O2 B14097005 8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14097005
M. Wt: 371.4 g/mol
InChI Key: FBWHQZQDJMZIRK-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a dihydroimidazopurine core

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, including the formation of the imidazopurine core and the introduction of the fluorophenyl and methylbutyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as fluorobenzene, methyl iodide, and various catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the imidazopurine core can modulate the compound’s overall activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include other imidazopurine derivatives with different substituents. These compounds can have varying properties and activities, depending on the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H22FN5O2/c1-12(2)8-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-11-24(15)18)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3

InChI Key

FBWHQZQDJMZIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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